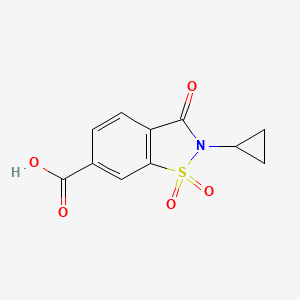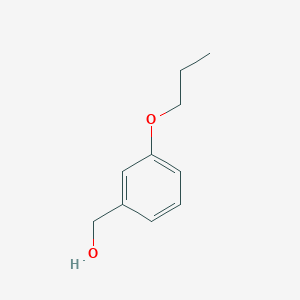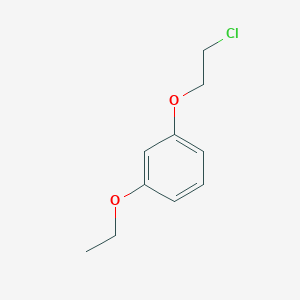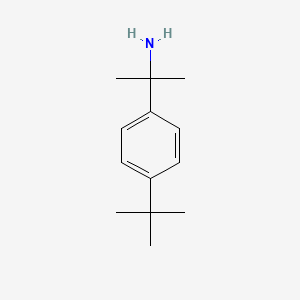
2-(4-Tert-butylphenyl)propan-2-amine
Übersicht
Beschreibung
2-(4-Tert-butylphenyl)propan-2-amine is a chemical compound with the molecular formula C13H21N . It is also known as 4-tert-Butyl-a,a-dimethyl-benzenemethanamine . The compound is typically in the form of a powder .
Molecular Structure Analysis
The InChI code for 2-(4-Tert-butylphenyl)propan-2-amine is 1S/C13H21N.ClH/c1-12(2,3)10-6-8-11(9-7-10)13(4,5)14;/h6-9H,14H2,1-5H3;1H . This indicates the presence of a chlorine atom in the compound, suggesting that it may exist as a hydrochloride salt .Physical And Chemical Properties Analysis
2-(4-Tert-butylphenyl)propan-2-amine has a molecular weight of 191.31 . It is typically in the form of a powder and is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Environmental Monitoring and Health Impact Assessment
A significant body of research has focused on the environmental and health impact assessments of aromatic amines, with specific attention to 2-(4-tert-butylphenyl)propan-2-amine and its derivatives. Studies have utilized these compounds as markers for environmental exposure and have investigated their metabolism, excretion, and potential health implications.
Human Biomonitoring and Exposure Trends
The environmental presence and human exposure to aromatic amines, including derivatives of 2-(4-tert-butylphenyl)propan-2-amine, have been monitored over time. For instance, Scherer et al. (2020) developed a method for analyzing lysmeral metabolites in urine samples, revealing a decreasing trend in exposure to the fragrance chemical lysmeral (which shares structural similarities with 2-(4-tert-butylphenyl)propan-2-amine) from 2000 to 2018. This study highlighted the importance of ongoing monitoring to assess exposure trends and potential health risks associated with aromatic amines (Scherer et al., 2020).
Metabolism and Excretion Studies
Research has also focused on the metabolism and excretion kinetics of aromatic amines in humans. Scherer et al. (2017) examined the human metabolism and excretion kinetics of lysmeral, a compound related to 2-(4-tert-butylphenyl)propan-2-amine. Their findings provided insights into the suitability of certain metabolites as biomarkers of exposure, which could be applied for biomonitoring in the general population (Scherer et al., 2017).
Toxicological Assessments and Health Risks
- Toxicological Profiles and Risk Assessment: Studies have investigated the toxicological profiles of aromatic amines, including those structurally related to 2-(4-tert-butylphenyl)propan-2-amine, to assess their health risks. The metabolites of these compounds in human urine have been studied to understand their potential impacts on human health. For example, the presence of metabolites from various aromatic amines in children and adolescents in Germany was evaluated to build a basis for proposals to reduce exposure and develop reference values for urinary metabolite concentrations, facilitating the recognition of future exposure trends (Murawski et al., 2020).
Safety And Hazards
Zukünftige Richtungen
While specific future directions for 2-(4-Tert-butylphenyl)propan-2-amine are not mentioned in the search results, similar compounds such as 2,4-Ditert butyl phenol have potential applications in cancer research . Further investigation and exploration of these compounds could contribute to their potential application as novel therapeutic agents .
Eigenschaften
IUPAC Name |
2-(4-tert-butylphenyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-12(2,3)10-6-8-11(9-7-10)13(4,5)14/h6-9H,14H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPDSISYRXTPSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C)(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Tert-butylphenyl)propan-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




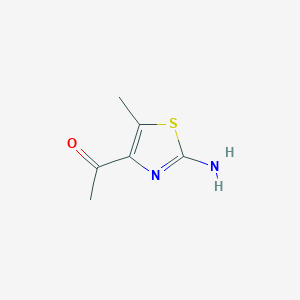

![2-[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B1516942.png)


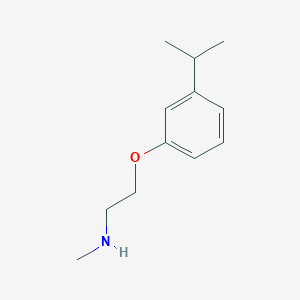


![Thieno[3,2-c]pyridin-4-ylhydrazine](/img/structure/B1516956.png)
